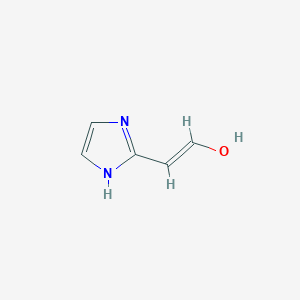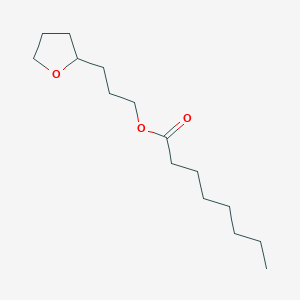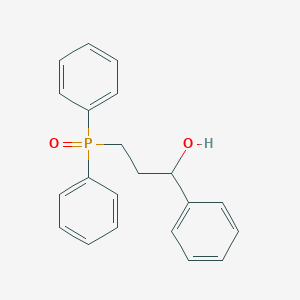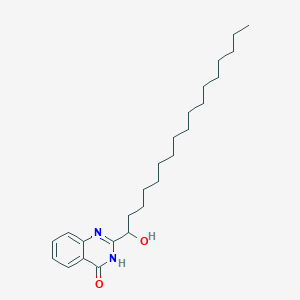
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with a suitable heptadecyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the hydroxyheptadecyl chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxyheptadecyl chain can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its quinazolinone core, it may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The long hydroxyheptadecyl chain may impart unique physical properties, making it useful in the development of novel materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The hydroxyheptadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydroxyhexadecyl)quinazolin-4(1H)-one: Similar structure but with a shorter hydroxyhexadecyl chain.
2-(1-Hydroxyoctadecyl)quinazolin-4(1H)-one: Similar structure but with a longer hydroxyoctadecyl chain.
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is unique due to the specific length of its hydroxyheptadecyl chain, which may impart distinct biological and physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
917764-60-4 |
|---|---|
Molekularformel |
C25H40N2O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(28)24-26-22-19-17-16-18-21(22)25(29)27-24/h16-19,23,28H,2-15,20H2,1H3,(H,26,27,29) |
InChI-Schlüssel |
SQOLXTJUDSOVJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




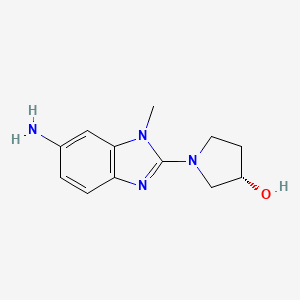

![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)

![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
